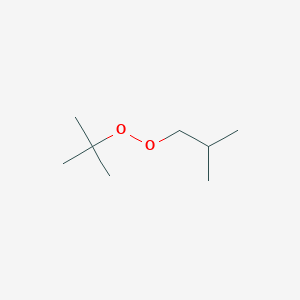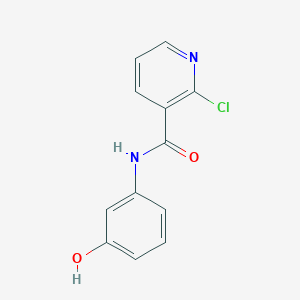
1-Prop-2-enylquinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Prop-2-enylquinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities . The structure of this compound consists of a quinazoline core with a prop-2-enyl group attached at the first position and dione functionalities at the second and fourth positions.
準備方法
Synthetic Routes and Reaction Conditions
1-Prop-2-enylquinazoline-2,4-dione can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with carbon dioxide in the presence of a catalytic amount of N-heterocyclic carbene in dimethyl sulfoxide (DMSO) under atmospheric pressure . Another method includes the reaction of anthranilic acids with isocyanates, followed by treatment with potassium cyanate . Additionally, microwave-assisted reactions and metal-catalyzed reactions have been employed to synthesize quinazoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalytic systems. For example, the use of sodium silicate and SnFe2O4 nanoparticles in a four-component reaction has been reported to yield quinazoline-2,4-dione derivatives with high efficiency . This method offers advantages such as high yields, simple procedures, and easy work-up.
化学反応の分析
Types of Reactions
1-Prop-2-enylquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives with different substituents.
Reduction: Reduction reactions can convert the dione functionalities to hydroxyl groups.
Substitution: The prop-2-enyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various quinazoline-2,4-dione derivatives with different functional groups, which can exhibit enhanced pharmacological properties .
科学的研究の応用
作用機序
The mechanism of action of 1-Prop-2-enylquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as α-amylase and α-glucosidase by binding to their active sites, thereby preventing the breakdown of carbohydrates . Additionally, the compound’s anticancer activity is attributed to its ability to interfere with cell proliferation pathways and induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds to 1-Prop-2-enylquinazoline-2,4-dione include:
Quinazoline-2,4-dione: The parent compound with similar pharmacological properties.
3-Substituted quinazoline-2,4-diones: Compounds with various substituents at the third position, exhibiting different biological activities.
Quinazoline-4(3H)-one: A related compound with a single carbonyl group at the fourth position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the prop-2-enyl group enhances its potential as a pharmacologically active compound, making it a valuable target for drug development .
特性
CAS番号 |
57397-85-0 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC名 |
1-prop-2-enylquinazoline-2,4-dione |
InChI |
InChI=1S/C11H10N2O2/c1-2-7-13-9-6-4-3-5-8(9)10(14)12-11(13)15/h2-6H,1,7H2,(H,12,14,15) |
InChIキー |
IUUXJSIALIHHCB-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C2=CC=CC=C2C(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


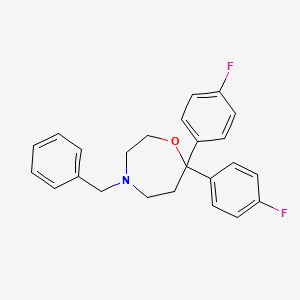
![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)
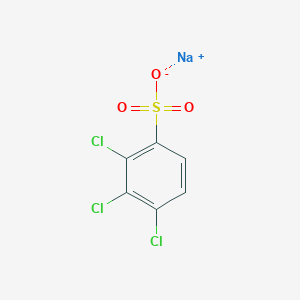
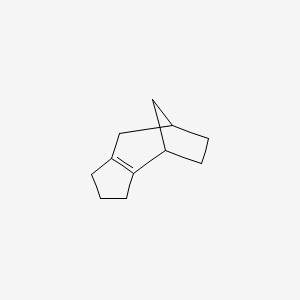
![4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile](/img/structure/B14613705.png)
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl](/img/structure/B14613713.png)
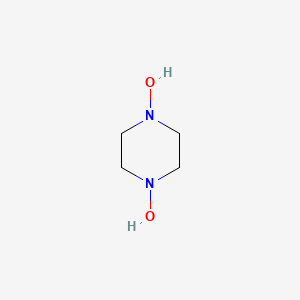
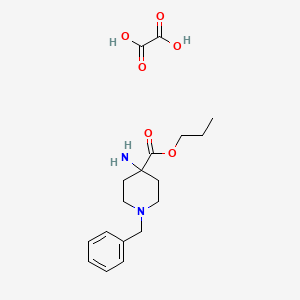

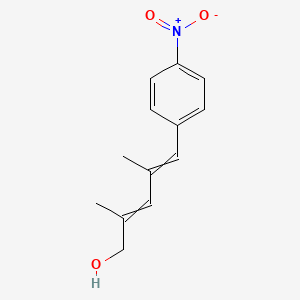
![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)
